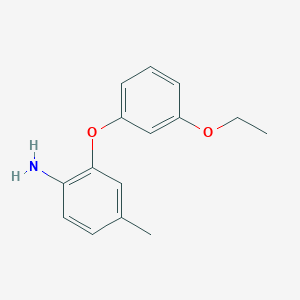

2-(3-Ethoxyphenoxy)-4-methylaniline

Description

2-(3-Ethoxyphenoxy)-4-methylaniline is an aromatic amine featuring a 4-methylaniline core substituted with a 3-ethoxyphenoxy group. The ethoxy and phenoxy substituents influence its electronic properties, solubility, and reactivity, making it distinct from simpler aniline derivatives .

Properties

IUPAC Name |

2-(3-ethoxyphenoxy)-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-17-12-5-4-6-13(10-12)18-15-9-11(2)7-8-14(15)16/h4-10H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUZBYFYRUERBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2=C(C=CC(=C2)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Ethoxyphenoxy)-4-methylaniline typically involves several steps. One common method starts with the nitration of 3-ethoxyphenol to produce 3-ethoxy-4-nitrophenol. This intermediate is then subjected to a reduction reaction to form 3-ethoxy-4-aminophenol. The final step involves a nucleophilic aromatic substitution reaction with 4-chloroaniline to yield this compound .

Chemical Reactions Analysis

2-(3-Ethoxyphenoxy)-4-methylaniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents .

Scientific Research Applications

2-(3-Ethoxyphenoxy)-4-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenoxy)-4-methylaniline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Key Compounds for Comparison :

4-(3-Ethoxyphenoxy)-2-methylaniline (CAS 946743-16-4): A positional isomer with the ethoxyphenoxy group at the 4-position instead of the 2-position .

N-(Adamantan-1-ylmethyl)-4-methylaniline : A Chan-Lam coupling product with a bulky adamantane group, synthesized in 74% yield .

2-(Aminomethyl)-4-methylaniline: Synthesized via multi-step reactions involving iodination, cyanation, and reduction, with purification by column chromatography .

N-{2-[2-(tert-Butyl)phenoxy]ethyl}-4-methylaniline: Contains a tert-butyl group and ethyl linker, highlighting steric and electronic modifications .

Insights :

- Chan-Lam coupling provides high yields for bulky substituents , while solvent-free acylation is efficient for functionalizing 4-methylaniline derivatives .

- The synthesis of 2-(3-Ethoxyphenoxy)-4-methylaniline may require optimized coupling conditions due to steric hindrance from the ethoxyphenoxy group.

Key Studies :

- mGluR4 Positive Allosteric Modulators (PAMs): Derivatives of 4-methylaniline were evaluated for mGluR4 activity.

- Thiazine Derivatives: N-[(4’-methylanilino)methyl]-1,4-thiazine-1,1-dioxide demonstrated antimicrobial activity, suggesting the 4-methylaniline moiety enhances bioactivity .

Insights :

- The ethoxyphenoxy group in this compound may offer improved solubility or target affinity compared to halogenated analogues like 4-chloro-2-methylaniline, which is carcinogenic .

Physicochemical and Environmental Properties

Adsorption Behavior :

- Modified Resins : Adsorption capacities for 4-methylaniline derivatives vary with resin functionalization. For example, benzoyl-modified ZH-03 resin showed a breakthrough capacity of 3.19 mmol/g for 4-methylaniline, outperforming Amberlite XAD-4 (2.39 mmol/g) .

- Mechanism: Chemisorption dominates at higher temperatures due to interactions between the aniline’s amino group and resin’s functional sites .

Table 3: Adsorption Performance

| Resin | Adsorbate | Breakthrough Capacity (mmol/g) | Reference |

|---|---|---|---|

| Amberlite XAD-4 | 4-Methylaniline | 2.39 | |

| ZH-03 (benzoyl-modified) | 4-Methylaniline | 3.19 | |

| ZH-05 (acetylaniline-modified) | 4-Methylaniline | 2.99 |

Insights :

- The ethoxyphenoxy group in this compound may reduce adsorption efficiency compared to 4-methylaniline due to increased steric hindrance or hydrophobicity.

Key Comparisons :

Insights :

- This compound likely requires similar safety measures as other substituted anilines, including ventilation and personal protective equipment.

Biological Activity

2-(3-Ethoxyphenoxy)-4-methylaniline is an organic compound with a distinctive structure that combines an ethoxyphenoxy group and a methylaniline moiety. This compound has garnered attention for its biological activity, particularly in relation to calcium modulation within cells, which can have implications for various therapeutic applications.

- Molecular Formula : C16H19NO3

- Molecular Weight : Approximately 243.30 g/mol

- Structure : The compound features a phenolic ether linkage, contributing to its stability and reactivity.

The primary biological activity of this compound revolves around its interaction with the sodium/calcium exchanger (NCX), specifically the NCX3 isoform. By inhibiting this exchanger, the compound disrupts calcium homeostasis within cells. This disruption can exacerbate neuronal damage under certain conditions, suggesting potential applications in neuroprotective strategies or research on neurodegenerative diseases.

Table 1: Comparison of Structural Features and Biological Activities

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| This compound | Ethoxyphenoxy + methylaniline | Modulates calcium levels; potential neuroprotective effects |

| 4-Ethoxyphenol | Lacks methylaniline group | Precursor in organic synthesis |

| 4-Methylaniline | Contains methylaniline group | Intermediate in dye production |

| 2-(4-Ethoxyphenoxy)ethanol | Ethanol group instead of methylaniline | Different reactivity due to alcohol functionality |

Biological Studies and Findings

Research has shown that exposure to this compound influences various cellular processes. In particular:

- Calcium Modulation : The compound has been observed to alter intracellular calcium dynamics, which are crucial for muscle contraction and neurotransmitter release.

- Cell Proliferation : Metabolomic studies indicate that this compound can affect metabolites associated with cell proliferation and oxidative stress, suggesting a role in cancer research .

Case Studies

- Neuroprotective Potential : A study focusing on the neuroprotective effects of compounds similar to this compound highlighted its ability to protect neurons from toxic events. This suggests potential therapeutic roles in conditions like Alzheimer's disease and other neurodegenerative disorders.

- Anticancer Properties : Investigations into the biological activities of related compounds have indicated that they may possess anticancer properties, potentially through mechanisms involving apoptosis and cell cycle regulation .

Applications

The unique properties of this compound make it a candidate for various applications:

- Pharmaceutical Development : Its ability to modulate calcium levels positions it as a potential drug candidate for treating conditions related to calcium dysregulation.

- Research Tool : The compound serves as an important tool in studying cellular mechanisms involving calcium signaling and its implications in disease states.

Q & A

Q. What are the common synthetic routes for 2-(3-Ethoxyphenoxy)-4-methylaniline, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling a substituted phenol (e.g., 3-ethoxyphenol) with 4-methylaniline via nucleophilic aromatic substitution. A base such as potassium carbonate in a polar aprotic solvent (e.g., DMF) under reflux is commonly used . For optimization, reaction parameters like temperature (80–120°C), solvent choice (DMF vs. DMSO), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) should be systematically varied. Machine learning algorithms, as demonstrated in Pd-catalyzed Buchwald-Hartwig reactions, can predict optimal catalysts and conditions to improve yield .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : For structural elucidation of substituents (e.g., ethoxy and methyl groups) and confirmation of regioselectivity .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight and purity.

- X-ray crystallography : Phase annealing methods (e.g., SHELX-90) can resolve complex crystal structures, particularly for studying steric effects of the ethoxy group .

- Density functional theory (DFT) : To calculate thermochemical properties (e.g., bond dissociation energies) and validate experimental data .

Q. How can preliminary biological activity screening be designed for this compound?

Initial screening should focus on:

- Enzyme inhibition assays : Test interactions with targets like cytochrome P450 or kinases, leveraging the ethoxy group’s potential to modulate binding affinity .

- Cellular viability assays : Use cancer or bacterial cell lines to assess cytotoxicity or antimicrobial activity.

- Molecular docking : Predict binding modes with proteins (e.g., receptors or enzymes) to prioritize in vitro testing .

Advanced Research Questions

Q. How can machine learning improve reaction optimization for synthesizing derivatives of this compound?

Random forest algorithms trained on high-throughput datasets can predict catalyst performance and inhibitory effects of additives. For example, in Pd-catalyzed cross-couplings, ML models identified optimal ligands and bases by analyzing descriptors like steric bulk and electronic parameters . Apply similar frameworks to optimize Ullmann or Chan-Lam coupling reactions for synthesizing N-aryl derivatives .

Q. What computational strategies elucidate the electronic and steric effects of the ethoxy substituent?

- DFT calculations : Compare the electron-donating effects of ethoxy vs. methoxy or chloro substituents on the aromatic ring’s reactivity .

- Molecular dynamics (MD) simulations : Study conformational flexibility and solvation effects in biological environments.

- Hammett analysis : Correlate substituent constants (σ) with reaction rates to quantify electronic contributions .

Q. How do reaction mechanisms differ when modifying substituents on the phenoxy ring?

- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, favoring nucleophilic attack, while electron-donating groups (e.g., ethoxy) may stabilize intermediates. Evidence from sulfonamide synthesis shows that substituents alter transition-state energetics .

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O) or kinetic studies to distinguish between SNAr (nucleophilic substitution) vs. radical pathways in coupling reactions .

Q. What strategies resolve contradictions in reported biological activity data for similar compounds?

- Meta-analysis : Compare datasets across studies, accounting for variables like cell line specificity or assay conditions. For example, chloro-substituted analogs may show higher cytotoxicity than ethoxy derivatives due to enhanced lipophilicity .

- Structure-activity relationship (SAR) modeling : Quantify contributions of substituents (e.g., ethoxy’s steric bulk vs. hydrogen-bonding capacity) to biological activity .

Methodological Notes

- Synthetic protocols should include rigorous purification steps (e.g., column chromatography, recrystallization) to isolate the compound from byproducts like diaryl ethers or oxidized quinones .

- Biological assays require controls for solvent effects (e.g., DMSO tolerance in cell-based assays) .

- Computational studies must validate predictions with experimental data (e.g., comparing DFT-calculated redox potentials with cyclic voltammetry results) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.